Hept-6-en-2-yl methanesulfonate
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis
Hept-6-en-2-yl methanesulfonate is involved in various chemical reactions and syntheses. Goldwhite, Gibson, and Harris (1964) found that methanesulphonyl chloride reacts with hept-1-ene under short-wave radiation to produce β-chloroheptyl methyl sulphone. This reaction exemplifies the feeble nucleophilicity of alkanesulphonate anions (Goldwhite, Gibson, & Harris, 1964). In another study, Al-farhan et al. (2010) synthesized a derivative, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methanesulfonate, from borneol. This compound showed antimicrobial activity, particularly high sensitivity against Escherichia coli (Al-farhan et al., 2010).
Pharmacological Research
In pharmacological research, Kubota et al. (1979) employed methanesulfonic acid in synthesizing peptides corresponding to α-endorphin and γ-endorphin. These peptides exhibited relative analgesic potencies compared to morphine (Kubota et al., 1979).
Microbial Metabolism
Kelly and Murrell (1999) explored the role of methanesulfonic acid in microbial metabolism. Methanesulfonate is utilized by various aerobic bacteria as a sulfur source and, in some cases, as a carbon and energy substrate (Kelly & Murrell, 1999).
Analytical Chemistry
Simpson, Neuberger, and Liu (1976) described a method using methanesulfonic acid for the precise amino acid analysis of proteins from a single hydrolysate. This method provided more accurate values for all amino acids, including tryptophan and half-cystine (Simpson, Neuberger, & Liu, 1976).
Environmental Applications
Gernon, Wu, Buszta, and Janney (1999) highlighted the environmental benefits of methanesulfonic acid. Its low toxicity and solubility make it an ideal electrolyte for electrochemical processes, such as in the electroplating of Sn/Pb solder (Gernon, Wu, Buszta, & Janney, 1999).
Properties
IUPAC Name |
hept-6-en-2-yl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-4-5-6-7-8(2)11-12(3,9)10/h4,8H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJPJLRKSQFXCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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